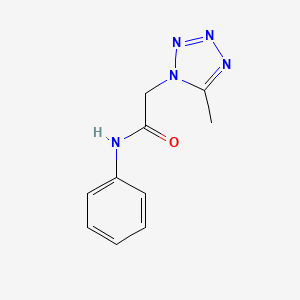![molecular formula C17H15ClFN3OS B5526625 3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)
3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals known for their intricate synthesis processes and significant biochemical activities. These compounds often involve heterocyclic moieties, indicating potential for diverse biological applications, albeit your request to exclude such discussions.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves condensation reactions, with substituted isatin derivatives being common reactants. For example, derivatives similar in complexity are synthesized through refluxing in absolute ethanol in the presence of glacial acetic acid, indicating a multi-step process that requires careful control of reaction conditions for desired yields (Journals Iosr, Priyanka B Kolanpaka, Sammaiah Gade, 2015).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques, including IR, Mass, and PMR spectra, to confirm the presence of functional groups and the overall molecular framework. X-ray crystallography provides insight into the crystal structure, revealing intermolecular interactions and the spatial arrangement of atoms (Vasantha Kumar et al., 2020).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including electrophilic substitutions and cyclization, due to the active functional groups present in their structure. The reactivity often depends on the specific substituents and the heterocyclic core's nature, influencing the compound's overall chemical behavior.
Physical Properties Analysis
The physical properties, such as melting points and solubility, are determined using standard analytical techniques. These properties are essential for understanding the compound's stability and suitability for further applications. The melting points, obtained in open capillary tubes, provide a basic physical characterization critical for purity assessment.
Chemical Properties Analysis
Chemical properties, including reactivity with different chemical reagents and stability under various conditions, are pivotal. These compounds often show a range of activities based on their chemical structure, such as cytotoxic and antioxidant activities, indicative of their reactive nature towards biological molecules (Journals Iosr, Priyanka B Kolanpaka, Sammaiah Gade, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on compounds structurally similar to 3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide has focused on their synthesis and characterization. Studies like those by (Thirunarayanan & Sekar, 2013) have synthesized derivatives of similar compounds and analyzed their spectral data to understand the effects of substituent on spectral group absorptions. Similarly, (Sedlák et al., 2008) explored the synthesis of substituted benzo[b]thiophen-2-yl derivatives and their potential for chemical modification.
Anticancer and Antitumor Potential
Several studies have investigated the anticancer and antitumor properties of compounds related to 3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide. For instance, (Yoshida et al., 2005) synthesized and evaluated benzothiazole derivatives as potent antitumor agents. Also, (Stevens et al., 1984) and (Cindrić et al., 2017) explored the synthesis of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones and benzothiazole derivatives, respectively, both showing significant antiproliferative effects against cancer cell lines.
Pharmacokinetics and Stability
The pharmacokinetics and stability of compounds similar to 3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide have been subjects of study as well. (Teffera et al., 2013) investigated the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel inhibitors, providing insights into the metabolic stability and systemic clearance of these compounds.
Potential Applications in Molecular Imaging
Research by (Lang et al., 1999) focused on developing fluorine-18-labeled derivatives for use in molecular imaging. These compounds, including derivatives of imidazole and benzothiazole, were evaluated for their potential in imaging serotonin receptors, indicating possible applications in neuroscience research.
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
The future directions for research on this compound could include exploring its potential uses based on its chemical and biological properties. For example, given the wide range of activities exhibited by imidazole derivatives, this compound could be investigated for potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-chloro-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3OS/c1-22-8-7-20-16(22)14(9-5-6-9)21-17(23)15-13(18)12-10(19)3-2-4-11(12)24-15/h2-4,7-9,14H,5-6H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSWOCPTVGJTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CC2)NC(=O)C3=C(C4=C(C=CC=C4S3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B5526550.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)
![N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5526591.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)
![1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5526607.png)
![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)
![{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid](/img/structure/B5526631.png)
![(4aS*,7aR*)-1-[3-(1,3-benzothiazol-2-yl)propanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526636.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5526640.png)
![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)